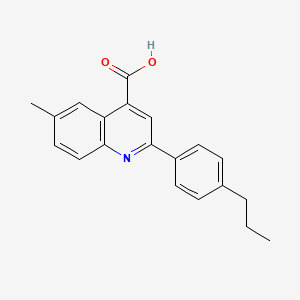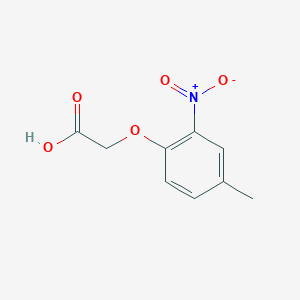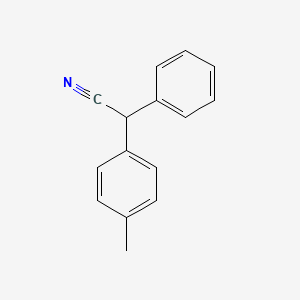![molecular formula C12H10F3NOS B3022234 {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol CAS No. 668477-94-9](/img/structure/B3022234.png)
{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
Übersicht
Beschreibung
“{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol” is a complex organic compound. It contains a trifluoromethyl group, a phenyl group, and a thiazol group . The presence of the trifluoromethyl group can significantly influence the compound’s physical and chemical properties .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, trifluoromethylpyridines, which share some structural similarities with the compound , can be synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relying on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a trifluoromethyl group, a phenyl group, and a thiazol group . The trifluoromethyl group is a key structural motif in many active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex and varied. For instance, the presence of a trifluoromethyl group can significantly influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are likely to be influenced by its complex structure. The presence of a trifluoromethyl group can significantly influence the compound’s physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallography
Molecular Structure Change and Solubility
A study by Hara et al. (2009) investigated the relationship between molecular structure, crystal structure, and solubility in compounds related to the chemical . It found that molecular stacking and hydrogen bonding played significant roles in the crystallization process.
Isomorphism and Disorder
Research by Swamy et al. (2013) revealed isomorphous structures in similar compounds, highlighting the importance of molecular substitutions and the presence of disorder in determining isomorphism.
Spectroscopy and Aggregation
- Spectroscopic Studies of Molecular Aggregation: A study by Matwijczuk et al. (2016) focused on the spectroscopic analysis of related compounds, showing how molecular aggregation can be influenced by solvent effects and structural differences.
Chemical Reactions and Synthesis
Reactions with Nucleophiles
The research by Sokolov and Aksinenko (2010) explored reactions of similar compounds with various nucleophiles, leading to the formation of heterocyclic derivatives.
Fluorophore Studies for Aluminium(III) Detection
A study by Lambert et al. (2000) examined fluorophores containing thiazoline for selective detection of Al3+ ions, highlighting potential applications in biological studies.
Synthesis and Crystal Structures
The work by Heydari et al. (2016) focused on synthesizing and analyzing the crystal structures of thiazole derivatives, providing insights into their molecular arrangement.
Additional Studies
- Other studies Trilleras et al. (2013), Lomas et al. (1999), Chaudhari (2012), and Landage et al. (2019) have explored various aspects of related chemical structures, providing a comprehensive understanding of their properties and potential applications in different scientific domains.
Zukünftige Richtungen
The future directions for research on “{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol” and similar compounds are promising. The unique properties of trifluoromethyl-containing compounds make them an important area of study in the development of new agrochemical and pharmaceutical compounds .
Wirkmechanismus
Target of Action
Similar compounds with a trifluoromethyl group have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound may interact with its targets to induce changes that result in these activities.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been found to significantly affect pharmaceutical growth , suggesting that this compound may also have unique ADME properties that impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
The presence of the trifluoromethyl group in similar compounds has been found to exhibit bizarre behaviors in various applications, including medicines , suggesting that environmental factors may also influence the action of this compound.
Eigenschaften
IUPAC Name |
[4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NOS/c1-7-10(6-17)18-11(16-7)8-3-2-4-9(5-8)12(13,14)15/h2-5,17H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQXNDWKZOIZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627304 | |
| Record name | {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668477-94-9 | |
| Record name | {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
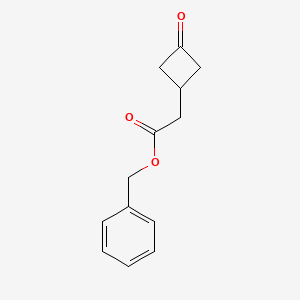
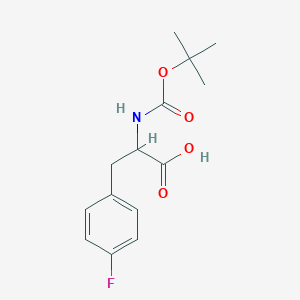
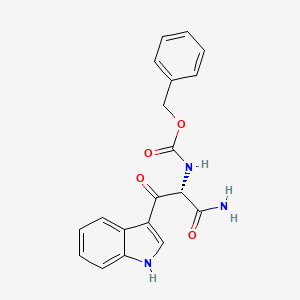

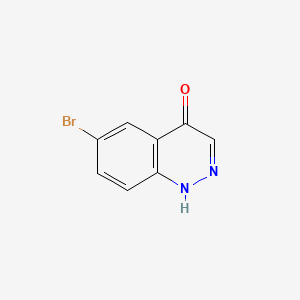

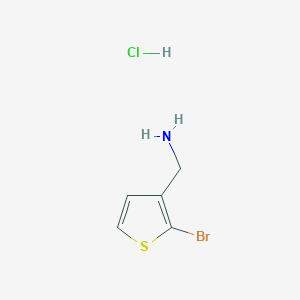
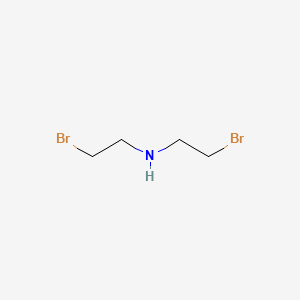
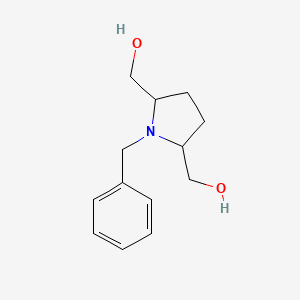
![7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3022165.png)
![1-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3022167.png)
